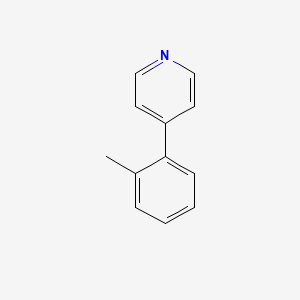

4-(2-Methylphenyl)pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMXAKQSDVSRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2 Methylphenyl Pyridine and Its Derivatives

Direct Synthetic Routes to 4-(2-Methylphenyl)pyridine

Direct synthetic methods for this compound often involve the construction of the pyridine (B92270) ring from acyclic precursors, where one of the starting materials already contains the 2-methylphenyl group. One classical approach is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. google.com This method allows for the formation of highly functionalized pyridines. While versatile, the direct application to synthesize this compound would require a specifically substituted α,β-unsaturated carbonyl bearing the 2-methylphenyl group.

Another notable direct method is the Hantzsch pyridine synthesis , a multicomponent reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. proprogressio.huorganic-chemistry.orgmdpi.com The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. For the synthesis of this compound, 2-methylbenzaldehyde (B42018) would serve as the aldehyde component. Modifications of the classical Hantzsch reaction, such as using microwave irradiation, can improve yields and reduce reaction times. mdpi.com

The Bohlmann-Rahtz pyridine synthesis offers another pathway, proceeding through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. nih.govclockss.orgbaranlab.org This method is particularly useful for producing polysubstituted pyridines.

Cross-Coupling Approaches in Pyridine Synthesis

Cross-coupling reactions are among the most powerful and widely used tools for the formation of carbon-carbon bonds, and they represent a primary strategy for the synthesis of this compound. These methods typically involve the coupling of a pyridine derivative (either as the organometallic or the halide component) with a derivative of toluene.

Palladium-Catalyzed Reactions in the Formation of Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions are central to the synthesis of 4-arylpyridines. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, this can be achieved by coupling a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with (2-methylphenyl)boronic acid, or conversely, by coupling 4-pyridylboronic acid with a 2-halotoluene (e.g., 2-bromotoluene). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Another powerful palladium-catalyzed method is the Negishi coupling , which utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.orgyoutube.com The synthesis of this compound via Negishi coupling would involve the reaction of a 4-halopyridine with a (2-methylphenyl)zinc halide or 4-pyridylzinc halide with a 2-halotoluene. Negishi couplings are known for their high functional group tolerance and reactivity. nih.govorgsyn.orgorgsyn.org

Below is a table summarizing typical conditions for Suzuki-Miyaura and Negishi couplings for the synthesis of related arylpyridines.

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | High |

| Suzuki-Miyaura | 2-Chloropyridine | Thiophen-2-yltrifluoroborate | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 95 |

| Negishi | Aryl Bromides | Secondary Alkylzinc Halides | Pd(OAc)₂ | CPhos | - | THF/Toluene | High |

This table presents data for the synthesis of various heteroaryl compounds to illustrate typical reaction conditions for Suzuki-Miyaura and Negishi couplings.

Cyclization Reactions for Substituted Pyridine Ring Systems

Cyclization reactions provide a convergent approach to substituted pyridines, where the pyridine ring is formed from one or more acyclic precursors. These methods offer a high degree of flexibility in introducing various substituents onto the pyridine core.

Vapor Phase Catalytic Cyclization Studies of Related Methylphenylpyridines

Vapor-phase catalytic reactions represent an alternative, often more environmentally friendly, approach to the synthesis of pyridines. These reactions are typically carried out at high temperatures over a solid catalyst. For instance, the synthesis of methylpyridines (picolines) can be achieved through the reaction of acetylene (B1199291) with ammonia in the gas phase over catalysts containing metal oxides. guidechem.com While specific studies on the vapor-phase synthesis of this compound are not extensively documented, the general principles of catalytic dehydrocyclization of appropriate acyclic precursors could potentially be applied. The ammoxidation of 4-phenyl-o-xylene in the vapor phase over a V-Sb-Bi-Zr/γ-Al₂O₃ oxide catalyst to produce 4-phenylphthalonitrile demonstrates the feasibility of complex vapor-phase transformations involving substituted aromatic compounds. researchgate.net

Derivatization Strategies of the this compound Scaffold

Once the this compound core has been synthesized, it can be further modified to introduce additional functional groups, allowing for the creation of a diverse library of derivatives. These derivatization strategies primarily focus on the functionalization of the pyridine ring.

Functionalization of the Pyridine Ring

The pyridine ring in this compound can undergo various functionalization reactions, including electrophilic and nucleophilic substitutions, as well as metallation-based approaches.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions such as nitration and halogenation typically require harsh conditions and often lead to substitution at the 3-position. acs.org To facilitate substitution at the 4-position, the pyridine can first be converted to its N-oxide, which activates the 4-position towards electrophilic attack. Subsequent deoxygenation regenerates the pyridine ring.

Nucleophilic Aromatic Substitution: Pyridines are more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. nih.gov For instance, a 4-halopyridine derivative can react with various nucleophiles to introduce new functional groups. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the 2- and 6-positions. However, C4-selective amination can be achieved through the formation of 4-pyridyl pyridinium (B92312) salt intermediates. rsc.org

Directed ortho-Metalation (DoM): Directed lithiation is a powerful tool for the regioselective functionalization of pyridines. mdpi.comclockss.orgbaranlab.orgchemrxiv.org By using a directing group, it is possible to deprotonate a specific position on the pyridine ring with a strong base like n-butyllithium, followed by quenching with an electrophile. For a 4-substituted pyridine, lithiation would be expected to occur at the 3-position.

Halogenation: Selective halogenation of the pyridine ring can be achieved through various methods. For instance, phosphonium (B103445) salts can be selectively formed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, providing a route to 4-halopyridines. nih.gov

The table below summarizes some potential derivatization reactions on the pyridine ring of a 4-arylpyridine.

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| Nitration (via N-oxide) | 1. m-CPBA; 2. HNO₃/H₂SO₄; 3. PCl₃ | 4-position of the pyridine ring | 4-Nitro-arylpyridine |

| Halogenation | Heterocyclic Phosphine, Halide source | 4-position of the pyridine ring | 4-Halo-arylpyridine |

| Amination | NaNH₂ (Chichibabin) | 2- and 6-positions of the pyridine ring | 2,6-Diamino-4-arylpyridine |

| Directed Lithiation | n-BuLi, Electrophile | 3-position of the pyridine ring | 3-Substituted-4-arylpyridine |

Modifications on the 2-Methylphenyl Moiety

The 2-methylphenyl portion of this compound offers two primary sites for chemical transformation: the methyl group and the aromatic phenyl ring. The reactivity of each site can be selectively targeted through the appropriate choice of reagents and reaction conditions.

The benzylic methyl group is susceptible to a range of functionalization reactions, most notably oxidation and halogenation. These transformations provide valuable synthetic handles for further derivatization.

Oxidation: The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidant and reaction conditions is crucial for achieving the desired product selectively. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can typically convert the methyl group directly to a carboxylic acid. The reaction of a related compound, 1,2,4-trimethoxy-3-methyl-anthraquinone, with KMnO₄ in a mixture of pyridine and water at 85°C resulted in the formation of the corresponding carboxylic acid in a 23% yield. sigmaaldrich.com Similarly, selenium dioxide (SeO₂) is another effective reagent for the oxidation of aromatic methyl groups. In studies on picolines, SeO₂ has been shown to oxidize the methyl group to a carboxylic acid, with 4-picoline affording 4-pyridine carboxylic acid in 77% yield. nih.gov These examples suggest that the methyl group of this compound could be oxidized to 4-(2-carboxyphenyl)pyridine under similar conditions.

Halogenation: Radical halogenation, particularly bromination, of the benzylic methyl group is a common and efficient transformation. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose, often used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. masterorganicchemistry.com This reaction proceeds via a free radical mechanism to yield the corresponding bromomethyl derivative. For example, the reaction of 2-picoline with NBS can produce 2-(bromomethyl)pyridine. daneshyari.com The resulting 4-(2-(bromomethyl)phenyl)pyridine is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

The table below summarizes representative conditions for the functionalization of benzylic methyl groups based on analogous structures.

Table 1: Representative Reactions for the Functionalization of Benzylic Methyl Groups

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Yield (%) | Citation(s) |

|---|---|---|---|---|---|---|

| 1,2,4-Trimethoxy-3-methyl-anthraquinone | KMnO₄ | Pyridine/Water | 85°C, 6 h | 1,2,4-Trimethoxy-3-carboxyanthraquinone | 23 | sigmaaldrich.com |

| 4-Picoline | SeO₂ | Not specified | Not specified | 4-Pyridine carboxylic acid | 77 | nih.gov |

| 2-Picoline | NBS | CCl₄ | Reflux | 2-(Bromomethyl)pyridine | Low | daneshyari.com |

The phenyl ring of the 2-methylphenyl moiety can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. The directing effects of the methyl group (ortho-, para-directing) and the pyridyl group (meta-directing relative to its point of attachment, but deactivating) will influence the regioselectivity of these reactions.

Halogenation: Direct halogenation of the phenyl ring can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine in the presence of a Lewis acid or in a strong acid medium. The synthesis of 3,5-dibromopyridine (B18299) derivatives has been achieved via sequential metalation and metal-halogen exchange, showcasing a method for controlled halogenation. nih.gov While direct halogenation of this compound is not extensively documented, it is anticipated that the positions ortho and para to the methyl group would be the most reactive sites, subject to steric hindrance from the adjacent pyridine ring.

Nitration: Nitration of the phenyl ring can be accomplished using standard nitrating mixtures, such as a combination of nitric acid and sulfuric acid. The nitration of 4-nitro-o-tolyl p-toluenesulphonate demonstrates the feasibility of introducing a nitro group onto a substituted tolyl ring. rsc.org For this compound, the nitro group would be expected to add to the positions activated by the methyl group, with the precise regioselectivity influenced by the steric and electronic interplay of both aromatic rings. The preparation of nitropyridines using nitric acid in trifluoroacetic anhydride (B1165640) has been reported as an effective method. researchgate.netrsc.org

The table below provides examples of electrophilic aromatic substitution on related aromatic systems.

Table 2: Examples of Electrophilic Aromatic Substitution on Related Aromatic Systems

| Reaction Type | Substrate Type | Reagent(s) | Conditions | Product Type | Citation(s) |

|---|---|---|---|---|---|

| Bromination | Substituted Pyridines | NBS, DBDMH, or HBr/H₂O₂ | 0 to 150°C | Brominated Pyridines | google.com |

| Nitration | Substituted Pyridines | HNO₃ / Trifluoroacetic Anhydride | Chilled conditions | 3-Nitropyridines | researchgate.netrsc.org |

| Nitration | 4-Nitro-o-tolyl p-toluenesulphonate | Not specified | Not specified | Dinitro-o-tolyl p-toluenesulphonate | rsc.org |

Derivatives obtained from these modifications, such as halogenated or nitrated 4-(2-methylphenyl)pyridines, serve as valuable precursors for further synthetic elaborations, including palladium-catalyzed cross-coupling reactions, to construct more complex molecular architectures. sigmaaldrich.comlibretexts.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Methylphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

The ¹H NMR spectrum of 4-(2-methylphenyl)pyridine provides detailed information about the electronic environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the pyridine (B92270) ring typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons on the methyl-substituted phenyl ring also resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating methyl group. The methyl protons themselves give rise to a characteristic singlet in the upfield region of the spectrum.

While specific chemical shift values and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used, representative data is presented in the table below. The assignments are based on established chemical shift ranges for similar aromatic compounds and spin-spin coupling patterns.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | ~8.6-8.7 | Doublet |

| Pyridine H-3, H-5 | ~7.2-7.4 | Doublet |

| Phenyl H | ~7.1-7.3 | Multiplet |

| Methyl (CH₃) | ~2.3 | Singlet |

Note: This is a generalized representation. Actual spectra may show more complex splitting patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbon atoms of the pyridine and phenyl rings appear in the downfield region, typically between 120 and 160 ppm. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom. The quaternary carbons, those directly involved in the bond between the two rings and the carbon bearing the methyl group, can also be identified. The methyl carbon resonates at a much higher field, typically around 20 ppm. researchgate.net

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Pyridine C-4 | ~150-155 |

| Pyridine C-2, C-6 | ~148-150 |

| Pyridine C-3, C-5 | ~120-125 |

| Phenyl C-1 (ipso) | ~138-140 |

| Phenyl C-2 (ipso) | ~135-137 |

| Phenyl C-3, C-4, C-5, C-6 | ~125-130 |

| Methyl (CH₃) | ~20 |

Note: This is a generalized representation. Actual chemical shifts can vary.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 169.22 g/mol . nih.gov

Electron ionization (EI) is a common technique that can cause the molecular ion to fragment in a predictable manner. uni-saarland.de The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could involve the loss of a methyl radical (CH₃•), leading to a fragment ion at m/z 154. nih.gov Cleavage of the bond between the two aromatic rings can also occur, resulting in fragment ions corresponding to the pyridyl and tolyl moieties. libretexts.orgresearchgate.net The most abundant fragment ion in the spectrum is referred to as the base peak. libretexts.org

Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 169 | Molecular Ion [M]⁺ |

| 154 | [M - CH₃]⁺ |

| 91 | Tolyl cation |

| 78 | Pyridyl cation |

Note: The relative intensities of these fragments can provide further structural insights.

Vibrational Spectroscopy: Infrared (IR) and Raman Analyses

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra reveal characteristic frequencies corresponding to specific functional groups and bond types.

For this compound, the IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl group. Aromatic C=C and C=N stretching vibrations would also be prominent. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings. rsc.org Raman spectroscopy can also be used to identify these vibrational modes. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 |

| Aromatic C=C and C=N Stretch | 1400-1600 |

| C-H Bending (in-plane) | 1000-1300 |

| C-H Bending (out-of-plane) | 650-900 |

Note: These are general ranges and can be influenced by the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal. A single-crystal X-ray diffraction study of this compound would reveal the bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings. This dihedral angle is of particular interest as it describes the twist between the two aromatic systems. iucr.org

Coordination Chemistry of 4 2 Methylphenyl Pyridine and Analogous Ligands

Ligand Design Principles and Coordination Modes of Pyridine (B92270) Derivatives

Pyridine-based ligands are nitrogen-containing heterocyclic compounds that act as Lewis bases, donating a pair of non-bonding electrons from the nitrogen atom to a metal center. nih.gov This nitrogen lone pair, located in an sp2 hybridized orbital in the plane of the ring, is readily available for coordination and does not participate in the aromatic π-system. jscimedcentral.com Pyridine itself is considered a weak π-acceptor ligand. wikipedia.org

The coordination properties of pyridine derivatives can be systematically modified:

Electronic Effects: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyridine ring alters its basicity and, consequently, the strength of the metal-ligand bond. nih.govacs.org

Steric Effects: The size and position of substituents can dictate the coordination geometry around the metal ion, influencing the number of ligands that can bind and their spatial arrangement.

Multidentate Ligands: Incorporating multiple pyridine units into a single molecule creates polydentate ligands, such as bipyridine and terpyridine, which can form highly stable chelate complexes with metal ions. nih.gov Ligands based on the 2,2′:6′,2″-terpyridine (tpy) framework are particularly noted for their ability to form stable and well-defined complexes. researchgate.net

Pyridine-amide based ligands are also prominent, offering structural flexibility and the ability to adapt to the geometric preferences of different metal ions through their dual pyridine and amide functional groups. nih.gov The diverse coordination modes, which include terminal, bridging, and chelating, allow for the construction of a wide array of metal-organic compounds with fascinating structural topologies. mdpi.com

Synthesis and Characterization of Metal Complexes with 4-(2-Methylphenyl)pyridine Ligands

While specific research on this compound is limited, extensive studies on analogous structures, particularly 4′-(2-methylphenyl)-2,2′:6′,2″-terpyridine, provide significant insight into its coordination behavior. These analogues are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netjscimedcentral.com

The coordination chemistry of 4′-(2-methylphenyl)-2,2′:6′,2″-terpyridine (L) has been explored with several transition metals, yielding a variety of discrete and polymeric complexes. researchgate.netfigshare.com

Nickel(II): Reacts with the terpyridine analogue (L) to form complexes such as the discrete, six-coordinate [Ni(L)₂]Cl₂ and the dimeric [Ni₂Cl₄(L)₂]. researchgate.netfigshare.com

Copper(II): Forms various complexes depending on the reaction conditions, including [Cu(L)(OH₂)(OSO₃)], the trinuclear [Cu₃Cl₆(L)₂], and the square-pyramidal [Cu(L)(OAc)₂]. researchgate.net

Zinc(II): Produces complexes like [Zn(L)Cl₂], [Zn(L)(OAc)₂], and Zn(L)₂₂. researchgate.net

Silver(I): Uniquely forms a polymeric spiral complex, {Ag₂(μ-L)₂(μ-NO₃)}nn, where the central pyridine nitrogen of the terpyridine ligand bridges two silver ions. researchgate.netfigshare.com

Ruthenium(II): While not detailed for this specific ligand, Ru(II) is known to form stable complexes with terpyridine-based ligands, often used in constructing supramolecular architectures. nih.gov Ruthenium complexes with 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine (B1216549) have also been noted for their catalytic activity.

Iron(II) and Cadmium(II): These ions are frequently used with terpyridine-type ligands to drive the self-assembly of large, discrete supramolecular structures due to their capacity for highly reversible coordination. nih.gov Cadmium(II) is also known to form coordination polymers with simpler pyridine-based ligands. mdpi.com

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal center and elucidating the structure of the resulting complex.

NMR Spectroscopy: The coordination of a pyridine ligand to a metal center typically causes downfield shifts in the ¹H NMR signals of the pyridine ring protons. acs.org This is a direct consequence of the donation of electron density from the ligand to the metal. The extent of the shift can be correlated with the basicity of the ligand. acs.org

Infrared (IR) Spectroscopy: Metal-ligand bond formation leads to shifts in the vibrational frequencies of the ligand. For pyridine-based ligands, the C=N stretching vibration, typically observed around 1598 cm⁻¹, shifts to a higher frequency (1615-1620 cm⁻¹) upon coordination. kpi.ua This "blue shift" is a characteristic indicator of the pyridine nitrogen coordinating to a metal. kpi.ua In a study of a ditosylated 2-aminopyridine (B139424) complex, the free ligand's azomethine band at 1689.70 cm⁻¹ shifted to 1674.27 cm⁻¹ for the Zn(II) complex and 1651.12 cm⁻¹ for the Cu(II) complex. sciencepublishinggroup.com

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the metal-ligand charge transfer (LMCT) and d-d electronic transitions. For instance, a Zn(II) complex of a sulphonamide-pyridine ligand showed an LMCT band at 375–362 nm, while the corresponding Cu(II) complex displayed an LMCT band at 490–358 nm and a d-d transition at 690 nm. sciencepublishinggroup.com

| Complex Type | Spectroscopic Method | Key Observation | Reference |

|---|---|---|---|

| Poly(4-vinylpyridine)-Ru(II) | IR Spectroscopy | Pyridine C=N stretch shifts from 1598 cm⁻¹ to ~1615 cm⁻¹ | kpi.ua |

| Pd(II)-Pyridine Complexes | ¹H NMR Spectroscopy | Downfield shifts of pyridine proton signals upon coordination | acs.org |

| Cu(II)-Sulphonamide-Pyridine | UV-Vis Spectroscopy | d-d transition observed at 690 nm | sciencepublishinggroup.com |

| Zn(II)-Sulphonamide-Pyridine | IR Spectroscopy | Azomethine band shifts from 1689.7 cm⁻¹ to 1674.27 cm⁻¹ | sciencepublishinggroup.com |

Structural Analysis of Coordination Compounds (e.g., Tetrahedral Coordination Geometry)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. Pyridine-based ligands are known to form complexes with a wide range of coordination geometries.

Octahedral Geometry: This is common for six-coordinate complexes. The [Ni(L)₂]Cl₂ complex, where L is 4′-(2-methylphenyl)-2,2′:6′,2″-terpyridine, features a distorted octahedral NiN₆ coordination environment. researchgate.net Similarly, Mn(II) can form octahedral complexes like [Mn₂L(SCN)₂(OH)₂]₃·CH₃OH. nih.gov

Square Pyramidal Geometry: Five-coordinate complexes can adopt this geometry. The complex [Cu(L)(OAc)₂] with the same terpyridine analogue exhibits a geometry that can be described as square-pyramidal. researchgate.net

Tetrahedral Geometry: This geometry is common for four-coordinate complexes, especially with d¹⁰ metal ions. Homoleptic tetrahedral complexes of the type [M(py)₄]ⁿ⁺ are known for Mⁿ⁺ = Cu⁺ and Ag⁺. wikipedia.org Depending on conditions, Co(II) can form tetrahedral MCl₂py₂ complexes. wikipedia.org A geometric parameter, τ₄, has been developed to quantify the degree of distortion in four-coordinate compounds, with values ranging from perfect tetrahedral to other geometries like seesaw in certain Cu(I) complexes. researchgate.net

Square Planar Geometry: This is another common geometry for four-coordinate complexes, particularly with d⁸ metal ions like Pd(II) and Pt(II). wikipedia.org

| Metal Ion | d-electron count | Example Complex Type | Typical Geometry | Reference |

|---|---|---|---|---|

| Ni(II) | d⁸ | [Ni(tpy-analogue)₂]²⁺ | Distorted Octahedral | researchgate.net |

| Cu(II) | d⁹ | [Cu(tpy-analogue)(OAc)₂] | Square Pyramidal | researchgate.net |

| Cu(I) | d¹⁰ | [Cu(py)₄]⁺ | Tetrahedral | wikipedia.org |

| Co(II) | d⁷ | [CoCl₂(py)₂] | Tetrahedral | wikipedia.org |

| Pd(II) | d⁸ | [Pd(py)₄]²⁺ | Square Planar | wikipedia.org |

| Mn(II) | d⁵ | [Mn-Polymer] | Octahedral | nih.gov |

Polymeric and Supramolecular Assemblies Involving Pyridine-Based Ligands

The ability of pyridine-based ligands to act as linkers between metal centers is fundamental to the construction of coordination polymers and other supramolecular assemblies. These extended structures are held together by coordination bonds and can be further organized by non-covalent interactions like hydrogen bonding. mdpi.commdpi.com

Coordination Polymers: These are extended networks of metal ions bridged by organic ligands. The Ag(I) complex of 4′-(2-methylphenyl)-2,2′:6′,2″-terpyridine provides a prime example, forming an infinite one-dimensional polymeric spiral. researchgate.net Cadmium(II) has also been shown to form one-dimensional and two-dimensional coordination polymers with pyridine-based ligands and thiocyanate (B1210189) ions, creating chains and networks. mdpi.com The dimensionality of the polymer can be controlled by the choice of the pyridine derivative linker; for instance, a bitopic ligand like 4,4'-dipyridine can lead to a 1D chain, while a tetratopic ligand can produce a 2D network. rsc.org

Discrete Supramolecular Assemblies: In addition to infinite polymers, pyridine ligands are used to create discrete, well-defined architectures like molecular polygons, cages, and helicates. nih.govnih.gov Terpyridine ligands are especially effective in this area, forming architectures with a ⟨tpy-M-tpy⟩ connectivity. These assemblies have potential applications in host-guest chemistry, catalysis, and sensing. nih.gov

The design of these complex structures relies on the predictable coordination behavior of the metal ions and the specific geometry of the pyridine-based ligands, demonstrating the versatility of this class of compounds in crystal engineering and materials science.

Computational Chemistry and Theoretical Investigations of 4 2 Methylphenyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT methods, such as B3LYP, are frequently employed with various basis sets to predict the properties of molecular systems with high accuracy.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 4-(2-Methylphenyl)pyridine, DFT calculations, typically using a functional like B3LYP with a 6-311++G(d,p) basis set, can predict key structural parameters. The optimization process reveals bond lengths, bond angles, and, crucially, the dihedral angle between the pyridine (B92270) and the 2-methylphenyl rings. This dihedral angle is a result of the balance between the steric hindrance from the ortho-methyl group and the electronic effects favoring planarity for π-system conjugation. The resulting non-planar structure is a key feature of its molecular geometry.

Table 1: Predicted Structural Parameters for this compound This table presents hypothetical but representative data based on DFT calculations for similar biaryl compounds.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-C (inter-ring) | The length of the bond connecting the pyridine and phenyl rings. | ~1.49 Å |

| C-N (pyridine) | Average carbon-nitrogen bond length within the pyridine ring. | ~1.34 Å |

| C-C (pyridine) | Average carbon-carbon bond length within the pyridine ring. | ~1.39 Å |

| C-C (phenyl) | Average carbon-carbon bond length within the phenyl ring. | ~1.40 Å |

| Bond Angles | ||

| C-C-C (inter-ring) | The angle involving the inter-ring bond and atoms in the phenyl ring. | ~120.5° |

| C-C-N (pyridine) | The angle adjacent to the nitrogen atom in the pyridine ring. | ~123.8° |

| Dihedral Angle |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed over the electron-deficient pyridine ring.

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound This table contains representative theoretical values for FMO analysis.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.7 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The map illustrates the charge distribution on the molecular surface using a color spectrum. In an MEP map of this compound, regions of negative electrostatic potential (typically colored red to yellow) indicate electron-rich areas prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) denote electron-deficient areas susceptible to nucleophilic attack. The most negative potential is expected around the pyridine nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation and hydrogen bonding. The aromatic rings represent regions of moderate negative potential.

Table 3: Interpretation of MEP Map for this compound

| Color on MEP Surface | Potential Range | Interpretation | Likely Reactive Site |

|---|---|---|---|

| Red | Most Negative | Strong electron-rich region, high nucleophilicity | Pyridine Nitrogen Atom |

| Yellow/Green | Intermediate | Moderately electron-rich/neutral regions | Phenyl and Pyridine Rings |

Table 4: Significant NBO Donor-Acceptor Interactions in this compound This table presents hypothetical but characteristic NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C-C) Pyridine | ~20-25 | Lone pair delocalization into the pyridine ring |

| π (C-C) Phenyl | π* (C-C) Pyridine | ~5-10 | π-π* interaction between the rings |

| π (C-C) Pyridine | π* (C-C) Phenyl | ~4-8 | π-π* interaction between the rings |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). The calculation provides information on vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, the main electronic transitions are expected to be π → π* transitions within the aromatic system. The predicted spectrum can be compared with experimental data to validate the computational model.

Table 5: Predicted Electronic Transitions for this compound via TD-DFT This table shows hypothetical TD-DFT results.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~275 | 0.25 | HOMO → LUMO | π → π* |

| ~240 | 0.45 | HOMO-1 → LUMO | π → π* |

Analysis of Conformational Dynamics and Rotational Barriers

The conformational flexibility of this compound is dominated by the rotation around the single bond connecting the two aromatic rings. Due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring and the hydrogen atom on the C5 position of the pyridine ring, this rotation is restricted. The rotational barrier can be investigated computationally by performing a relaxed potential energy surface (PES) scan. This involves calculating the molecule's energy at fixed increments of the C-C-C-N dihedral angle, while allowing all other geometric parameters to relax. The resulting energy profile reveals the most stable conformer (energy minimum) and the transition state for rotation (energy maximum), thereby quantifying the rotational energy barrier.

Table 6: Potential Energy Profile for Ring Rotation in this compound This is an illustrative table of a potential energy scan.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 12.0 | Eclipsed (Transition State) |

| 30 | 5.5 | |

| 60 | 0.0 | Skewed (Energy Minimum) |

| 90 | 2.5 | Perpendicular (Saddle Point) |

| 120 | 5.0 |

Compound Index

Torsional Angle Effects on Electronic Properties

A critical feature of this compound is the rotational freedom around the single bond connecting the pyridine and the 2-methylphenyl rings. The angle formed by the planes of these two rings, known as the torsional or dihedral angle, significantly influences the molecule's electronic properties. The steric hindrance introduced by the ortho-methyl group on the phenyl ring plays a crucial role in determining the preferred conformation of the molecule.

Computational studies, utilizing both ab initio and density functional theory (DFT) methods, have been conducted to explore the relationship between this torsional angle and the electronic delocalization in 4-arylpyridines, including this compound (also referred to as 4-(o-tolyl)pyridine). acs.orgfigshare.com These theoretical models have been applied to the molecule in its neutral state and as a monoanion, which serves as a model for its behavior in metal-to-ligand charge transfer (MLCT) excited states. acs.orgfigshare.com

In its neutral ground state, the steric repulsion between the ortho-methyl group and the hydrogen atoms on the pyridine ring at positions 3 and 5 forces the two rings out of plane. Computational models predict that the dihedral angle for this compound is approximately 65°. acs.orgfigshare.com This is a significant increase from the calculated dihedral angle of about 45° for the unsubstituted 4-phenylpyridine, highlighting the substantial steric effect of the methyl group. acs.orgfigshare.com

Upon one-electron reduction, forming the anion, the electronic landscape of the molecule changes. Theoretical calculations indicate a strong preference for a more planar structure to enhance conjugation and delocalize the additional electron. acs.orgfigshare.com In the case of the this compound anion, the optimized geometry reflects a balance between the stabilizing effect of increased conjugation in a planar conformation and the persistent steric strain. The calculated dihedral angle for the monoanion is approximately 25°. acs.orgfigshare.com This demonstrates a significant planarization compared to the neutral species, driven by electronic factors.

A comparison of the calculated torsional angles for a series of related compounds in both their neutral and anionic forms is presented in the table below.

| Compound | Calculated Dihedral Angle (Neutral) | Calculated Dihedral Angle (Anion) |

| 4-Phenylpyridine | ~45° | 0° |

| This compound | ~65° | ~25° |

| 4-(2,6-Dimethylphenyl)pyridine | ~90° | ~45° |

This data is sourced from computational studies by Damrauer, et al. acs.orgfigshare.com

These theoretical findings underscore the delicate interplay between steric hindrance and electronic stabilization in dictating the geometry and, consequently, the electronic properties of this compound. The torsional angle is not a static feature but is dynamic and dependent on the electronic state of the molecule.

Nonlinear Optical (NLO) Properties Theoretical Prediction

The field of nonlinear optics (NLO) involves the interaction of high-intensity light with materials, leading to a range of interesting and useful optical phenomena. Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large NLO responses, making them candidates for applications in optical communications, data storage, and optical computing. Theoretical and computational chemistry play a pivotal role in the prediction and understanding of the NLO properties of molecules, guiding the design of new materials.

For a molecule like this compound, theoretical predictions of its NLO properties would typically be carried out using quantum chemical calculations, most commonly employing density functional theory (DFT). These calculations can determine key parameters that govern the NLO response, such as the molecular dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO effects, the first hyperpolarizability (β).

While extensive theoretical studies have been conducted on the NLO properties of various substituted pyridines and other organic chromophores, detailed theoretical predictions specifically for this compound are not widely available in the current scientific literature. However, the established theoretical framework allows for a clear understanding of how such properties would be investigated.

The computational approach would involve:

Geometry Optimization: The first step is to determine the most stable 3D structure of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP or CAM-B3LYP and an appropriate basis set.

Calculation of NLO Properties: Following optimization, the electric field-dependent properties are calculated. The first hyperpolarizability (β) is a third-rank tensor, and its magnitude is a key indicator of the second-order NLO activity.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO energy gap is often associated with a larger hyperpolarizability, as it facilitates intramolecular charge transfer (ICT), a key mechanism for generating NLO responses.

Analysis of Charge Distribution: The distribution of electron density in the ground and excited states, often visualized through molecular electrostatic potential (MEP) maps, can provide insights into the charge transfer characteristics of the molecule.

For this compound, the presence of the electron-donating methyl group and the inherent electron-accepting nature of the pyridine ring create a modest "push-pull" system. However, as discussed in the previous section, the significant torsional angle between the two rings disrupts the π-conjugation, which would likely diminish the intramolecular charge transfer and, as a consequence, limit the magnitude of the first hyperpolarizability. A theoretical study would be able to precisely quantify this effect by calculating β at different torsional angles.

In related, more complex pyridine-based molecules, it has been shown that the strategic placement of strong electron-donating and electron-withdrawing groups, along with a planar, conjugated bridge, is essential for achieving high hyperpolarizability values. For instance, studies on other substituted pyridines have demonstrated that extending the π-conjugated system and reducing the HOMO-LUMO gap lead to enhanced NLO activity.

Should specific theoretical investigations on the NLO properties of this compound be undertaken, the results would provide valuable data for the rational design of new NLO materials based on the pyridine scaffold.

Advanced Applications of 4 2 Methylphenyl Pyridine in Chemical Sciences

Role in Organic Synthesis as a Versatile Building Block

The intrinsic reactivity of the pyridine (B92270) ring, coupled with the appended methylphenyl group, positions 4-(2-methylphenyl)pyridine as a versatile building block in the synthesis of more complex molecular architectures. chemimpex.comorgsyn.org Its utility is prominent in the construction of functionalized heterocyclic systems and as an intermediate in the preparation of specialized chemical compounds. chemimpex.comgoogle.com

The pyridine nitrogen atom can be readily transformed into a pyridine N-oxide. This modification activates the pyridine ring for further functionalization. For instance, palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides is a powerful method for creating C-C bonds. The N-oxide can then be removed through reduction to yield the 2-aryl-substituted pyridine, a structural motif found in many biologically active compounds. orgsyn.org

Furthermore, the core structure of this compound is a precursor in the synthesis of more elaborate molecules. For example, it can be a starting point for producing thieno[3,2-c]pyridine (B143518) derivatives, which are heterocyclic compounds of interest in medicinal chemistry. bldpharm.com It is also used in creating carboxamide pyridine derivatives, which serve as crucial intermediates in the synthesis of NK-1 receptor antagonists. google.com The strategic functionalization of this compound allows for the construction of a diverse array of molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

Catalytic Applications of Metal Complexes Containing Pyridine Derivatives

The nitrogen atom in the pyridine ring of this compound and its derivatives serves as an excellent coordination site for transition metals, forming stable and catalytically active complexes. researchgate.netunimi.it These metal complexes have demonstrated significant efficacy in various catalytic transformations, including hydrogenation and electrocatalysis. mdpi.comacs.org

Transfer Hydrogenation Catalysis

Metal complexes incorporating pyridine-based ligands are highly effective catalysts for transfer hydrogenation reactions, a crucial process in organic synthesis for the reduction of unsaturated compounds like ketones, aldehydes, and imines. mdpi.comrsc.org Ruthenium(II) complexes, in particular, featuring pyridine-quinoline type ligands have shown exceptional activity. mdpi.com

In these reactions, a hydrogen donor, typically an alcohol like 2-propanol, is used to reduce a substrate, such as the conversion of acetophenone (B1666503) to 1-phenylethanol. The efficiency of these catalysts is often measured by their turnover frequency (TOF), which indicates the number of substrate molecules converted per catalyst molecule per unit time. For example, certain ruthenium p-cymene (B1678584) complexes with methyl-substituted quinoline (B57606) moieties can achieve quantitative conversion of acetophenone within minutes, with TOFs reaching up to 1600 h⁻¹. mdpi.com The electronic and steric properties of the substituents on the pyridine ring can significantly influence the catalytic performance. mdpi.comrsc.org Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine mixture has also been established as a method to synthesize chiral piperidines. dicp.ac.cn

Table 1: Performance of Pyridine-Derivative-Based Ruthenium Catalysts in Transfer Hydrogenation of Acetophenone

| Catalyst Type | Hydrogen Donor | Base | Conversion Time | TOF (h⁻¹) | Reference |

|---|

This table illustrates the high efficiency of ruthenium catalysts bearing substituted pyridine-like ligands in transfer hydrogenation reactions.

Electrocatalytic Applications (e.g., H2 Production)

The global pursuit of clean energy has intensified research into efficient catalysts for the hydrogen evolution reaction (HER). acs.org Metal complexes based on earth-abundant metals like cobalt, nickel, and iron, coordinated with polypyridine ligands, are promising, cost-effective alternatives to precious metal catalysts like platinum. acs.orgosti.gov

These complexes facilitate the reduction of protons to produce hydrogen gas (H₂). acs.org The mechanism often involves the ligand itself participating in the catalytic cycle, for instance, by acting as a proton relay. uva.nl In some cobalt complexes, a dissociated pyridine ligand can be protonated and shuttle protons to the metal center, accelerating the catalytic rate. uva.nl The performance of these electrocatalysts is evaluated by their turnover frequency (TOF) and the overpotential required to drive the reaction. Nickel complexes with pyridyl aroyl hydrazone ligands have demonstrated impressive catalytic rates, with a maximum TOF of 7040 s⁻¹ at an overpotential of 0.42 V. acs.org

Table 2: Electrocatalytic H₂ Evolution Performance of a Pyridine-Derivative-Based Nickel Complex

| Metal Complex | Proton Source | Max. TOF (s⁻¹) | Overpotential (V) | Reference |

|---|

This table highlights the performance of a specific nickel complex in electrocatalytic hydrogen production.

Materials Science Applications

The structural and electronic characteristics of this compound make it a valuable component in the design of advanced functional materials. chemimpex.com Its incorporation can enhance the properties of polymers and coatings and enable its use in sophisticated electronic devices. chemimpex.comontosight.ai

Development of Advanced Polymers and Coatings

Pyridine-containing monomers are utilized in the synthesis of specialty polymers, such as polyimides, which are known for their high thermal stability and excellent mechanical properties. researchgate.net The inclusion of pyridine units can improve the solubility of these polymers in common organic solvents, facilitating their processing. researchgate.net For example, fluorinated polyimides synthesized from diamine monomers containing pyridine rings exhibit good solubility, high glass transition temperatures (Tg) ranging from 202.1°C to 219.7°C, and decomposition temperatures (at 10% weight loss) between 537.0°C and 572.8°C. researchgate.net These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries. The use of pyridine derivatives as inhibitors or retarding agents in the photoinduced cationic polymerization of epoxides has also been explored. researchgate.net

Utilization in Organic Electronic Devices and Sensors

The unique photophysical properties of pyridine derivatives, such as those found in this compound, make them attractive for applications in organic electronics. ontosight.aismolecule.com The conjugated system within these molecules can facilitate electronic transitions, a key requirement for materials used in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai For example, N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, a more complex derivative, is investigated for its optical properties in organic electronics. smolecule.com

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions is harnessed in the development of chemical sensors. researchgate.net Fluorescent chemosensors based on the 2-aminopyridine (B139424) framework can selectively detect metal ions like Fe³⁺ and Hg²⁺ through a fluorescence quenching ('switch-off') mechanism. researchgate.net Similarly, pyridine-based small-molecule fluorescent probes have been designed as optical sensors to detect fuel adulteration, for instance, by distinguishing between gasoline and benzene (B151609) based on solvatochromic shifts in their fluorescence spectra. mdpi.com

Optoelectronic Material Precursors

The compound this compound serves as a critical building block, or precursor, for a new generation of high-performance optoelectronic materials. Its inherent molecular structure is particularly advantageous for creating materials used in Organic Light-Emitting Diodes (OLEDs), especially those that rely on thermally activated delayed fluorescence (TADF) and phosphorescence. tandfonline.comacs.orgacs.org

The utility of this compound stems from its distinct chemical features. The pyridine ring is an electron-accepting unit, a desirable characteristic for designing electron-transporting materials or the acceptor component of complex emitter molecules. ossila.com The attached 2-methylphenyl group provides significant steric hindrance. This bulkiness can prevent the undesirable stacking (aggregation) of molecules in the solid state, leading to the formation of stable amorphous films, which enhances device longevity and performance. Furthermore, strategic modifications to this precursor allow for fine-tuning of the resulting material's energy levels (HOMO/LUMO), which is crucial for controlling the color and efficiency of the light emission. csic.esresearchgate.net

Research has demonstrated the successful incorporation of the 2-arylpyridine framework, for which this compound is a prime example, into various advanced materials. These materials function as emitters, hosts, or charge-transporting layers within OLED devices. acs.orgossila.com For instance, derivatives are used to construct complex phosphorescent emitters and TADF molecules that can harvest both singlet and triplet excitons, pushing the theoretical internal quantum efficiency of devices toward 100%. acs.orgcsic.es

The data below showcases derivatives synthesized from pyridine-based precursors, highlighting their roles and performance in OLEDs.

Interactive Table: Performance of Optoelectronic Materials Derived from Pyridine-Based Precursors

| Derivative Class | Specific Role | Device Type | Key Performance Metric(s) | Emission Color |

|---|---|---|---|---|

| Iridium(III) Phosphors | Emitter | PHOLED | EQE: up to 12.09% | Deep-Red |

| Dipyridyl Sulfone Core Emitters | TADF Emitter | OLED | EQE: up to 13.4% | Deep Blue |

| Pyrene-Pyridine Derivatives | Hole-Transport Material | OLED | High thermal stability, matched energy levels | N/A (Transport) |

| tandfonline.comCurrent time information in Bangalore, IN.nih.govTriazolo[1,5-a]pyridine | Host Material | PHOLED / TADF-OLED | Low efficiency roll-off, EQEs: 17.1-18.9% | Green |

EQE: External Quantum Efficiency; PHOLED: Phosphorescent Organic Light-Emitting Diode; TADF: Thermally Activated Delayed Fluorescence. Data compiled from multiple research findings. acs.orgmdpi.comresearchgate.netresearchgate.net

Detailed research findings confirm that modifying the basic pyridine structure is a powerful strategy for developing new optoelectronic materials. For example, introducing trifluoromethyl groups onto the phenylpyridine ligand can tune the emission color towards the blue spectrum and improve the material's suitability for device fabrication. researchgate.net Similarly, creating donor-acceptor structures, where a pyridine-based unit acts as the acceptor, is a cornerstone of designing highly efficient TADF emitters. tandfonline.comresearchgate.net These molecules exhibit a small energy gap between their singlet and triplet excited states, which facilitates the up-conversion of non-emissive triplet excitons into emissive singlet excitons, a process that significantly boosts device efficiency. acs.orgkyushu-u.ac.jp The development of such materials is a key factor in advancing OLED technology for displays and solid-state lighting. csic.es

Future Research Directions and Emerging Paradigms for 4 2 Methylphenyl Pyridine Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The development of efficient and sustainable synthetic methods is fundamental to advancing the chemistry of 4-(2-Methylphenyl)pyridine. While traditional methods for pyridine (B92270) synthesis, such as the Hantzsch and Chichibabin reactions, are well-established, future research is geared towards catalytic systems and novel reaction mechanisms that offer higher yields, greater selectivity, and milder reaction conditions. ijnrd.org

Emerging strategies focus on cross-coupling reactions and innovative cyclization techniques. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, represent a highly effective route. The reaction between a pyridylboronic acid and an appropriate aryl halide, such as 2-bromo-5-methylaniline, can produce functionalized derivatives in high yield under relatively mild conditions. lookchem.com Another promising frontier is the use of aryne chemistry, where in-situ generated arynes react with heterocyclic compounds to form substituted pyridines, offering an environmentally benign pathway with high atom economy. nih.gov

Furthermore, gas-phase catalytic syntheses over solid acid catalysts are being explored for producing substituted pyridines. elsevierpure.comresearchgate.net Research into novel mesoporous catalysts, such as Zn-Al-MCM-41, has shown high selectivity in aminocyclization reactions, which could be adapted for the synthesis of specific arylpyridines. elsevierpure.com These methods avoid the use of stoichiometric reagents and simplify product purification.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Synthetic Method | Key Reagents/Catalysts | Primary Advantages | Relevant Research Finding |

|---|---|---|---|

| Suzuki Coupling | Palladium catalyst, Pyridylboronic acid, Aryl halide | High yield, functional group tolerance, mild conditions | Effective for synthesizing compounds like 4-(2-amino-4-methylphenyl)pyridine with yields up to 86%. lookchem.com |

| Aryne Chemistry | Aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate), Cesium fluoride | Eco-benign, catalyst-free, high atom economy | Provides a mild and efficient route to various phenoxy-pyridine derivatives. nih.gov |

| Catalytic Aminocyclization | Mesoporous solid acid catalysts (e.g., Zn-Al-MCM-41) | High selectivity, catalyst recyclability, vapor-phase reaction | Achieves high selectivity for 2,6-bis(4-methylphenyl)pyridine synthesis. elsevierpure.com |

| Gas-Phase Catalysis | Heterogeneous catalysts (e.g., CdO-Cr2O3 on kaolin) | Continuous process, suitable for industrial scale | Yields of 2- and 4-methylpyridine (B42270) can reach over 70% at optimized temperatures. semanticscholar.org |

Design of Advanced Coordination Architectures with Tailored Functionality

The nitrogen atom in the pyridine ring of this compound makes it an excellent ligand for coordinating with metal ions. A significant future direction involves using this compound and its elaborated derivatives to construct sophisticated coordination polymers and discrete complexes with specific functionalities. By modifying the core structure, for example by creating a terpyridine analogue like 4'-(2-methylphenyl)-2,2':6',2"-terpyridine, researchers can design ligands that orchestrate the assembly of complex metal-organic architectures. researchgate.net

These advanced architectures exhibit diverse and tunable properties. For instance, the coordination of 4'-(2-methylphenyl)-2,2':6',2"-terpyridine with various transition metals such as Nickel(II), Copper(II), Zinc(II), and Silver(I) has led to the formation of multinuclear discrete complexes and unique polymeric spirals. researchgate.net The geometry of these complexes, which can range from distorted octahedral to square-pyramidal, is dictated by the metal ion, the counter-ions, and the reaction conditions. researchgate.net Similarly, platinum(II) complexes incorporating functionalized pyridyl-terpyridines have been synthesized, showing potential as therapeutic agents with enhanced efficacy. nih.gov The design principle involves tailoring the ligand to control the coordination environment of the metal, thereby fine-tuning the electronic, magnetic, and biomedical properties of the final assembly.

Table 2: Examples of Coordination Architectures with 4-(Aryl)pyridine Ligands

| Ligand System | Metal Ion(s) | Resulting Architecture/Complex | Observed Functionality/Property |

|---|---|---|---|

| 4'-(2-methylphenyl)-2,2':6',2"-terpyridine (L) | Ni(II), Cu(II), Zn(II) | Discrete complexes, e.g., [Ni(L)2]Cl2, [Cu3Cl6(L)2] | Forms stable, well-defined complexes with varied geometries. researchgate.net |

| 4'-(2-methylphenyl)-2,2':6',2"-terpyridine (L) | Ag(I) | Polymeric spiral complex: {Ag2(μ-L)2(μ-NO3)}nn | Demonstrates bridging coordination leading to a 1D spiral polymer. researchgate.net |

| 4'-(pyridyl)-2,2':6',2"-terpyridines | Pt(II) | Square planar complexes: PtCl(terpy) | Exhibits significant cytotoxic activity against cancer cell lines. nih.gov |

| 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole | Cd(II) | 2D and 3D coordination polymers | Forms interpenetrating frameworks with photoluminescent properties. rsc.org |

Integration into Hybrid Functional Materials for Synergistic Effects

An exciting paradigm in materials science is the creation of hybrid materials that combine the distinct properties of organic molecules like this compound with inorganic or polymeric frameworks. The goal is to achieve synergistic effects where the final material possesses enhanced or entirely new functionalities not present in the individual components.

One major area of application is in energy materials. Researchers have synthesized novel anion exchange membranes (AEMs) for alkaline fuel cells by incorporating 4-phenyl-pyridine units into a poly(arylene ether sulfone) polymer backbone. rsc.org In this hybrid material, the polymer provides mechanical and thermal stability, while the pyridine unit serves as a site for functionalization with imidazolium (B1220033) groups, creating pathways for efficient hydroxide (B78521) ion conduction. The resulting membranes show high ionic conductivity (up to 83.35 mS cm⁻¹ at 80 °C) and good stability. rsc.org

In the field of electronics, pyrene-pyridine derivatives have been developed as hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs). acs.org These molecules integrate the emissive properties of pyrene (B120774) with the charge-carrying capabilities of the pyridine unit. The strategic placement of functional groups on the phenyl rings allows for the fine-tuning of HOMO energy levels, glass transition temperatures, and ultimately, device performance, leading to OLEDs with high efficiency and reduced roll-off. acs.org Other research has focused on creating magnetic porous organic polymers that incorporate pyridine moieties to act as reusable catalysts for synthesizing other complex hybrid molecules. rsc.org

Table 3: Hybrid Functional Materials Incorporating Aryl-Pyridine Units

| Hybrid Material Type | Components | Synergistic Effect | Application |

|---|---|---|---|

| Anion Exchange Membrane | Poly(arylene ether sulfone) + 4-phenyl-pyridine units | Combines polymer stability with high ionic conductivity. | Alkaline fuel cells. rsc.org |

| Hole-Transporting Material | Pyrene + Functionalized Diphenyl-Pyridine | Integrates luminescence with tunable hole-transport properties. | Organic Light-Emitting Diodes (OLEDs). acs.org |

| Magnetic Porous Polymer | Porous organic framework + Pyridine units + Magnetic core | Creates a recyclable catalyst with high surface area and specific active sites. | Catalysis of multi-component organic reactions. rsc.org |

| Inorganic-Organic Hybrid | Lead(II) bromide + Pyridine-hydrazone ligands | Generation of novel 1D and 2D metal-organic networks. | Fundamental studies in crystal engineering and supramolecular chemistry. rsc.org |

Advanced Theoretical Modeling for Predictive Design and Property Optimization

As the complexity of molecular systems based on this compound increases, trial-and-error experimental work becomes less efficient. Advanced theoretical and computational modeling is emerging as an indispensable tool for the predictive design and optimization of these systems. By using methods like Density Functional Theory (DFT), researchers can gain deep insights into molecular structure, electronic properties, and intermolecular interactions before a compound is ever synthesized.

Theoretical calculations are particularly powerful for understanding and predicting the formation of coordination architectures. For example, DFT has been employed to analyze the noncovalent interactions, such as π–π stacking, tetrel, and π-hole interactions, that govern the solid-state assembly of lead(II) bromide complexes with pyridine-hydrazone ligands. rsc.org This analysis helps explain why certain crystal structures are formed and guides the design of new ligands to achieve desired network topologies.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are being used to correlate the structural features of pyridine derivatives with their functional properties. In one study, QSAR modeling revealed that properties like dipole moment and electrophilicity are key descriptors for the antioxidant activity of certain pyridine compounds, suggesting that molecules with higher values for these parameters will exhibit enhanced efficacy. ijnrd.org Such predictive models accelerate the discovery of new functional molecules by allowing chemists to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental validation.

Table 4: Application of Theoretical Modeling in Pyridine Chemistry

| Modeling Technique | System Studied | Property Investigated | Key Predictive Insight |

|---|---|---|---|

| Density Functional Theory (DFT) | Lead(II) coordination compounds with pyridine-hydrazone ligands | Noncovalent interactions (π–π stacking, tetrel interactions) | Demonstrated the role of specific intramolecular interactions in controlling the solid-state architecture. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Pyridine derivatives | Superoxide dismutase (SOD) activity | Revealed that higher dipole moment and electrophilicity correlate with heightened biological activity. ijnrd.org |

| Computational Analysis | Pyrene-pyridine derivatives | HOMO/LUMO energy levels | Predicted suitable energy level alignment for efficient hole injection in OLEDs. acs.org |

常见问题

Q. What are the established synthetic routes for 4-(2-Methylphenyl)pyridine, and how can reaction efficiency be optimized?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-methylphenylboronic acid and a halogenated pyridine precursor. Key parameters for optimization include:

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–2 mol% loading.

- Solvent : Toluene or dioxane at reflux (80–110°C).

- Base : K₂CO₃ or NaHCO₃ to neutralize boronic acid byproducts.

- Reaction time : 12–24 hours under inert atmosphere.

Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yield improvements (up to 85%) are achieved by ligand screening (e.g., XPhos) and degassing solvents to prevent oxidation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, aromatic protons appear as a multiplet in δ 7.0–8.5 ppm, with methyl groups at δ 2.3–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 185.12 [M+H]⁺).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the biphenyl system .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 143-certified respirators for dust/fume control .

- Ventilation : Use fume hoods to minimize inhalation risks (classified as Acute Toxicity Category 4 via oral/dermal/inhalation routes) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in catalytic systems?

The electron-donating methyl group on the phenyl ring enhances π-π stacking in coordination complexes, while the pyridine nitrogen acts as a Lewis base. Computational studies (DFT) reveal:

- Charge distribution : Methyl substitution increases electron density at the pyridine ring’s para position, favoring electrophilic substitutions.

- Steric hindrance : The 2-methyl group restricts rotational freedom, impacting ligand geometry in metal complexes (e.g., Pd or Ru catalysts) .

Experimental validation involves cyclic voltammetry to assess redox behavior and XRD to analyze metal-ligand bond lengths .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition (e.g., COX-2 vs. PPAR-γ) arise from:

- Structural analogs : Minor substituent changes (e.g., Cl vs. CF₃ at the pyridine ring) alter binding affinities.

- Assay conditions : Varying pH (6.5–7.5) and ionic strength in kinase assays modulate IC₅₀ values.

Mitigation approaches :

Q. How can computational modeling guide the design of this compound-based sensors or catalysts?

- Density Functional Theory (DFT) : Predicts HOMO/LUMO gaps (e.g., 3.8 eV for unsubstituted pyridine vs. 3.5 eV for methyl derivatives), correlating with fluorescence quenching efficiency.

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetonitrile vs. DMSO) to optimize sensor stability.

- QSPR Models : Relate Hammett σ values of substituents to catalytic turnover rates in cross-coupling reactions .

Q. What are the unresolved challenges in characterizing the ecological impact of this compound?

Limited data exist on:

- Biodegradation : No OECD 301F tests confirm microbial breakdown pathways.

- Bioaccumulation : LogP values (~2.7) suggest moderate lipophilicity, but in silico models (EPI Suite) lack validation.

Proposed solutions :- Conduct microcosm studies with soil/water matrices.

- Use LC-MS/MS to track metabolite formation in Daphnia magna exposure models .

Methodological Recommendations

- Synthetic Optimization : Screen microwave-assisted conditions (80°C, 30 min) to reduce reaction time .

- Toxicity Profiling : Use zebrafish embryos (FET assay) for rapid in vivo toxicity screening .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。